Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate is a chemical compound with the linear formula C13H23NO4 . It is often used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of this compound involves several steps, including acylation, sulfonation, and substitution . The structures and the synthetic route were determined by MS and 1HNMR .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C13H21NO4/c1-13(2,3)18-12(16)14-7-5-10(6-8-14)9-11(15)17-4/h9H,5-8H2,1-4H3 .Chemical Reactions Analysis
This compound is often used as a key intermediate in various chemical reactions . It has been used in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical and Chemical Properties Analysis
This compound has a molecular weight of 255.31 . It has a predicted density of 1.150±0.06 g/cm3 and a predicted boiling point of 339.0±35.0 °C .Scientific Research Applications
Synthesis and Intermediate Role
Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds. For instance, it is utilized in the synthesis of Vandetanib, an important pharmaceutical agent, through a series of reactions including acylation, sulfonation, and substitution, achieving a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015). Additionally, it is an integral intermediate in the production of crizotinib and other compounds, synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Role in Chemical Structure Analysis
This compound has been a subject of structural analysis, revealing its molecular packing and hydrogen bonding characteristics. X-ray studies indicate that tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate, a derivative, occurs in a specific enol form with an axial orientation of the isobutyl side chain in the piperidine ring (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Synthesis of Diverse Derivatives
Research also focuses on synthesizing various derivatives of this compound for potential applications in medicinal chemistry. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized, characterized, and evaluated for antibacterial and antifungal activities (Kulkarni, Thimmappaiah, Padigar, Adimule, Shivalingegowda, Neratur, & Kumsi, 2016).
Use in Asymmetric Synthesis and Organic Chemistry
The compound's derivatives are instrumental in asymmetric synthesis and the preparation of other organic compounds. A notable example is the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, which serves as a scaffold for the preparation of substituted piperidines (Harmsen, Sydnes, Törnroos, & Haug, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been used as precursors in the synthesis of a wide range of organic compounds .
Mode of Action
It’s known that similar compounds can undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .
Biochemical Pathways
Derivatives of similar compounds have shown a wide spectrum of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have been associated with a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Properties
IUPAC Name |
tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-7-5-10(6-8-14)9-11(15)17-4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLLSFRHFHSUES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC(=O)OC)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438978 | |
Record name | tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169206-65-9 | |
Record name | tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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